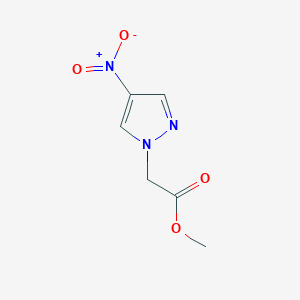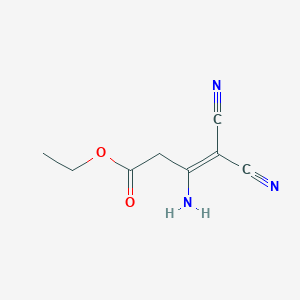
3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine (DMPP) is a pyrazole compound that has been widely studied due to its potential applications in the scientific research field. It is a heterocyclic aromatic compound that consists of a five-membered ring with two nitrogen atoms at the 3 and 5 positions. DMPP has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial activities. As such, it has been used in various research studies to gain a better understanding of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Dye Synthesis
3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine and its derivatives play a significant role in the synthesis of dyes. For instance, a study highlighted the preparation of new azo and bisazo dyes derived from 5-pyrazolones, showcasing their dyeing properties and potential biological applications (Bagdatli & Ocal, 2012).
Chemical Reactions
This compound is also involved in various chemical reactions. A study investigated the oxidation of amines and sulfides by a derivative of this compound, producing amine oxides and sulfoxides (Baumstark & Chrisope, 1981).
Catalysis and Synthesis
In catalysis, this compound has been used in the novel synthesis of pyridine-pyrimidines, demonstrating its versatility in multicomponent reactions (Rahmani et al., 2018).
Semiconductor Research
The compound also finds applications in the field of semiconductor research. A study focused on the synthesis of a new semiconductor oligomer involving a substituted pyrazole ring, analyzing its optical properties (Cetin et al., 2017).
Isoxazole Derivatives
Research also extends to the transformation of derivatives of this compound into isoxazole derivatives, emphasizing the compound's role in heterocyclic chemistry (Potkin et al., 2009).
Domino Reactions
It plays a role in domino reactions, as seen in the synthesis of pyrazolo[3,4-b]pyridines, highlighting its utility in creating functionally diverse molecules (Gunasekaran et al., 2014).
Antitumor Activity
The compound has been explored for potential antitumor applications. A study designed and evaluated 3-aryl-4-alkylpyrazol-5-amines for antitumor activities, indicating its therapeutic potential (Ma et al., 2020).
Fluorescent Chemosensors
In the field of chemosensors, a diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine was synthesized for sensing metal ions, showcasing its application in fluorescence sensing (Gao et al., 2018).
Electrochemical Studies
Electrochemically catalyzed N–N coupling and ring cleavage reactions involving 1H-pyrazoles have been studied, contributing to the development of new heterocyclic compounds (Zandi et al., 2021).
Propiedades
IUPAC Name |
5-(2,5-dimethylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-3-4-8(2)9(5-7)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKNEPPEEBJNJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262542 |
Source


|
| Record name | 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501902-68-7 |
Source


|
| Record name | 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501902-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)







![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)




